4-(4-Nitrophenyl)butyl methanesulfonate
Description
4-(4-Nitrophenyl)butyl methanesulfonate is a sulfonate ester characterized by a nitro-substituted phenyl group attached to a butyl chain, terminating in a methanesulfonate moiety. The nitro group enhances electron-withdrawing properties, influencing reactivity and optical behavior, while the sulfonate group contributes to solubility and stability .
Properties
Molecular Formula |
C11H15NO5S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-(4-nitrophenyl)butyl methanesulfonate |
InChI |
InChI=1S/C11H15NO5S/c1-18(15,16)17-9-3-2-4-10-5-7-11(8-6-10)12(13)14/h5-8H,2-4,9H2,1H3 |
InChI Key |
LXFOQDLDXLCQAI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitrophenyl 4-Bromobenzenesulfonate
- Structure : Contains a bromobenzene sulfonate group instead of the butyl methanesulfonate chain.
- Synthesis : Prepared via sulfonation reactions, with X-ray crystallography confirming bond lengths (S–C: ~1.78 Å, S–O: ~1.43 Å, S=O: ~1.43 Å), consistent with sulfonate esters .
- Applications : Used in lipid membrane studies and as a precursor for bioactive analogues due to its aromatic sulfonate framework .
4-(Thiophen-2-yl)butyl Methanesulfonate (MK33)
- Structure : Replaces the nitrophenyl group with a thiophene ring, introducing π-conjugation and altering electronic properties.
- Synthesis : Derived from 4-(thiophen-2-yl)butan-1-ol via methanesulfonylation, highlighting the adaptability of sulfonate ester synthesis .
- Applications: Potential use in conductive polymers or optoelectronic materials due to thiophene’s electron-rich nature .
(E)-4-(4-Nitrostyryl)phenol
- Structure: Features a nitrostyryl group linked to phenol, lacking the sulfonate moiety.
- Synthesis : Synthesized via Heck coupling, with UV absorption at 339 nm, attributed to nitro-aromatic conjugation .
- Applications : Studied for liquid crystal behavior and solar energy conversion due to its planar, conjugated structure .
Optical and Electronic Properties
Table 1: UV-Vis Absorption Maxima of Nitro-Containing Analogues
Key Observations :
- Nitro-aromatic systems exhibit strong absorption in the UV range (315–376 nm), with shifts dependent on conjugation length and substituent electronegativity .
- The absence of sulfonate groups in nitrostyrylphenol reduces solubility but enhances π-conjugation, critical for optoelectronic applications .
Reactivity and Stability
- Sulfonate Esters vs. Phenolic Derivatives: Sulfonate esters (e.g., this compound) exhibit higher hydrolytic stability compared to phenolic analogues due to the robust S–O bond . Phenolic compounds (e.g., (E)-4-(4-nitrostyryl)phenol) are more reactive in nucleophilic substitutions, favoring applications in polymer synthesis .
- Nitro Group Effects: Electron-withdrawing nitro groups enhance electrophilic substitution reactivity in aromatic sulfonates but reduce thermal stability compared to non-nitro analogues .
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